

2-Fluoroadenosine molecular docking purine enzymes

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Compound Focus: 2-Fluoroadenosine

CAS No.: 146-78-1

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Enzymes & Experimental Data

| Enzyme Target | Enzyme Source / Type | Key Experimental Findings & Relevance to 2-Fluoroadenosine/Analogues | Key Reference |
|---|---|---|---------------|
| Purine Nucleoside Phosphorylase (PNP) | <i>E. coli</i> (HMM hexamer) | Site-directed mutant E166F/M167D showed ↑ activity for synthesizing 2'-deoxy-2'-fluoroadenosine ; 47.6% ↑ enzymatic activity vs. wild-type [1]. | [1] |
| Purine Nucleoside Phosphorylase (PNP) | Engineered Human Double Mutant (hDM: E201Q/N243D) | Effectively cleaves 2-fluoro-2'-deoxyadenosine (prodrug) to cytotoxic 2-fluoroadenine ; engineered for cancer therapy (ADEPT) to minimize immunogenicity [2]. | [2] |
| Nucleoside 2'-Deoxyribosyltransferase (NDT) | <i>Lactobacillus delbrueckii</i> (Type II) | Demonstrated hydrolytic ability (glycosidase activity) on prodrug 2'-deoxy-2'-fluoroadenosine (dFAAdo) ; potential application in suicide gene therapy for cancer [3]. | [3] |

Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the research.

Protocol 1: Molecular Docking & Dynamics for PNP Mutant Design

This protocol is adapted from studies on engineering *E. coli* PNP for the synthesis of 2'-deoxy-2'-fluoroadenosine [1].

- **Protein Preparation:** The 3D structure of *E. coli* PNP (PDB entry 3OOH) was obtained from the Protein Data Bank. Water molecules and original ligands were removed. Hydrogen atoms and partial charges were added using MGL Tools and AutoDock.
- **Ligand Preparation:** The 3D structures of the substrate **2'-deoxy-2'-fluororibose-1-phosphate** and the nucleobase **adenine** were constructed and energy-minimized.
- **Molecular Docking:** Docking simulations were performed using **AutoDock Vina** to analyze the binding modes of the ligands within the PNP active site and to identify key residues for mutation.
- **Molecular Dynamics (MD) Simulations:** Systems were built and simulated using **GROMACS**. Each system was solvated in a water box, neutralized with ions, and energy-minimized. Production runs were typically **50 ns** under constant temperature and pressure to study conformational stability.
- **Site-Directed Mutagenesis & Screening:** Mutation sites were selected based on docking results. Mutants were created and initially screened using whole-cell catalysis, with the most promising variants purified for precise enzyme activity measurements [1].

Protocol 2: Kinetic Characterization of Engineered Human PNP

This protocol describes how the kinetic parameters for the engineered human PNP (hDM) with 2-fluoro-2'-deoxyadenosine were determined [2].

- **Enzyme Activity Assay:** Enzymatic cleavage of **F-dAdo** to **F-Ade** was followed by monitoring the decrease in absorbance at **260 nm** and a concurrent increase at **280 nm**.
- **Reaction Conditions:** Reactions were performed in triplicate at **37°C** in a 100 μ L mixture containing 125 mM KH_2PO_4 (pH 7.4) and 50 mM HEPES.
- **Kinetic Analysis:** The kinetic parameters (Michaelis-Menten constant (K_m) and turnover number (k_{cat})) were determined using **Lineweaver-Burk plots**. The maximum velocity (V_{max}) was converted to (k_{cat}).

Protocol 3: Assessing NDT Activity for Prodrug Activation

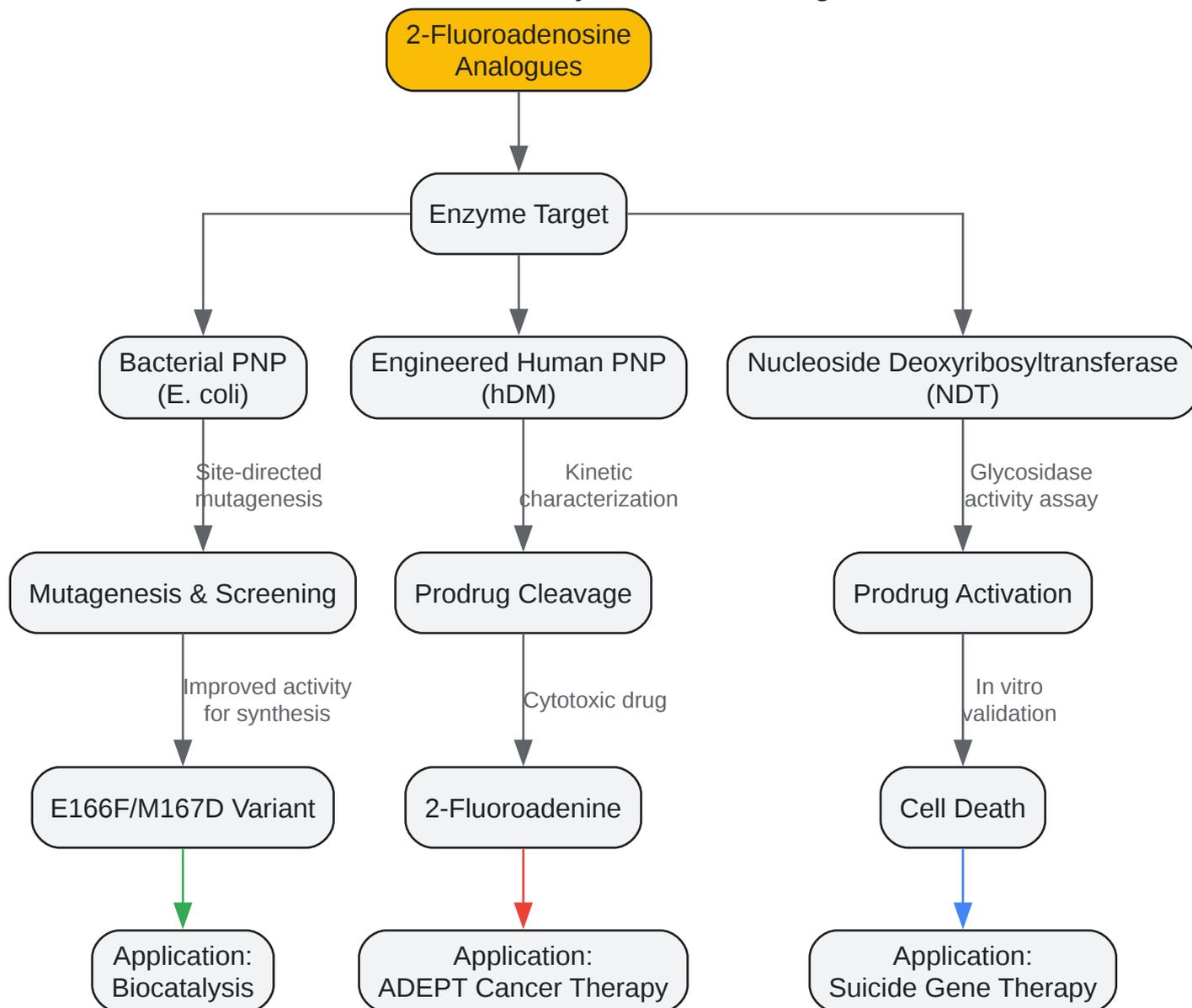
This protocol outlines the methods used to evaluate the potential of NDT in suicide gene therapy [3].

- **Glycosidase Activity Assay:** Pure NDT enzyme was added to a solution containing the prodrug **2'-deoxy-2-fluoroadenosine (dFAdo)**, with or without an acceptor nucleobase, in PBS buffer (pH 7.4). The reaction was incubated at **37.5°C**.
- **Reaction Quenching & Analysis:** The reaction was stopped with cold methanol, heated, and centrifuged. The released nucleobase was quantitatively measured by **HPLC**.
- **Cell Viability Proof-of-Concept:** The system was tested in human cervical cancer (HeLa) cells. Cells were exposed to the prodrug dFAdo, and a pronounced reduction in cellular viability at low micromolar concentrations confirmed the therapeutic potential [3].

Research Context & Pathways

The following diagram summarizes the primary research pathways and therapeutic strategies for **2-fluoroadenosine** analogs described in the available literature.

Research Pathways for 2-FA Analogues



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Key Research Insights

- **Strategies for Therapeutic Application:** Research focuses on leveraging these enzymes for targeted cancer therapies. **Antibody-Directed Enzyme Prodrug Therapy (ADEPT)** uses an engineered human PNP fused to a tumor-targeting antibody to locally activate a 2-fluoro-2'-deoxyadenosine prodrug at the cancer site, minimizing systemic toxicity [2]. Alternatively, **suicide**

gene therapy strategies propose using genes encoding for enzymes like NDT to make cancer cells activate the prodrug from within, leading to their self-destruction [3].

- **Rationale for 2-Fluoroadenosine Analogs:** These compounds are stable to deamination by adenosine deaminase, making them more effective as drugs. When activated, they are incorporated into DNA, terminating DNA synthesis and inducing apoptosis in both dividing and non-dividing cells, which is crucial for targeting cancer cells and their supporting stroma [4] [2].

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References

1. Site-directed mutation of purine nucleoside phosphorylase ... [sciencedirect.com]
2. Humanized ADEPT Comprised of an Engineered ... [pmc.ncbi.nlm.nih.gov]
3. Molecular Basis of NDT-Mediated Activation of Nucleoside ... [mdpi.com]
4. 2-Fluoroadenine - an overview [sciencedirect.com]

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